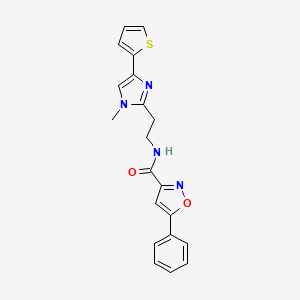

![molecular formula C22H23FN4O3 B2784410 5-[1-(4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775337-52-4](/img/structure/B2784410.png)

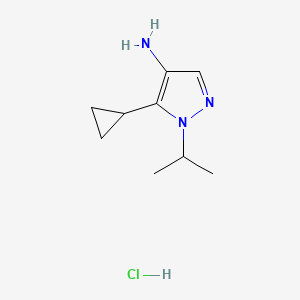

5-[1-(4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

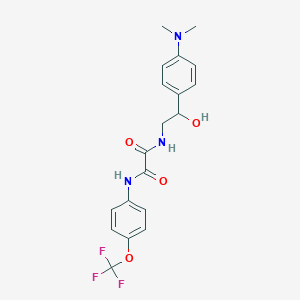

5-[1-(4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.449. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Docking and Anti-Cancer Activity

The compound 5-[1-(4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, related to the benzimidazole and triazole derivatives, has been explored for its potential anti-cancer activity. A detailed study utilizing density functional theory and molecular docking revealed these derivatives, including ones structurally similar to the specified compound, exhibit promising anti-cancer properties by interacting with the epidermal growth factor receptor (EGFR) binding pocket. This suggests a mechanism where the compound could inhibit cancer cell growth through specific molecular interactions, offering a pathway for developing new anticancer therapies (Karayel, 2021).

Antimicrobial Activities

Research into 1,2,4-triazole derivatives has shown that these compounds, which share a core structure with the specified chemical, exhibit significant antimicrobial properties. The synthesis of novel derivatives and their subsequent screening against various microorganisms revealed that some possess good to moderate activities. This suggests the potential for these compounds, including those closely related to the mentioned triazole, to be developed into new antimicrobial agents that could address the need for treatments against resistant bacterial strains (Bektaş et al., 2010).

5-HT2 Antagonist Activity

Compounds with the 1,2,4-triazol-3-one moiety, similar to the one , have been prepared and evaluated for their antagonist activity against serotonin (5-HT2) and alpha-1 receptors. These studies indicate that certain derivatives show potent 5-HT2 antagonist activity, suggesting their utility in developing therapeutic agents targeting conditions associated with serotonin regulation, such as psychiatric disorders (Watanabe et al., 1992).

Anti-Alzheimer's Activity

Investigations into N-benzylated derivatives of pyrrolidin-2-one and imidazolidin-2-one, which bear structural similarities to the compound , have shown promise in anti-Alzheimer's disease activity. These compounds were designed based on the structure-activity relationship (SAR) of donepezil, a leading drug for Alzheimer's management. The research suggests that modifications incorporating elements similar to the specified triazole compound could lead to effective treatments for Alzheimer's disease, highlighting the potential for these derivatives in therapeutic applications (Gupta et al., 2020).

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to inhibitAcetylcholinesterase (AChE) and Glycogen synthase kinase 3β (GSK3β) . These enzymes play crucial roles in neurodegenerative diseases like Alzheimer’s disease .

Mode of Action

The compound likely interacts with its targets by binding to their active sites, thereby inhibiting their function

Biochemical Pathways

The inhibition of AChE and GSK3β can affect multiple biochemical pathways. AChE is involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of AChE leads to an increase in acetylcholine levels, improving neuronal communication . GSK3β is involved in various cellular processes, including cell structure, gene expression, apoptosis, and insulin regulation. Its inhibition can have neuroprotective effects .

Pharmacokinetics

A compound with a similar structure was identified as an orally active antagonist of wnt pathway activity in a mouse xenograft model . This suggests that the compound may have good oral bioavailability.

Result of Action

The inhibition of AChE and GSK3β by the compound can lead to increased acetylcholine levels in the brain and neuroprotective effects, respectively . These effects can potentially improve cognitive function and slow the progression of neurodegenerative diseases.

Propriétés

IUPAC Name |

3-[1-(4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O3/c1-30-19-8-2-15(3-9-19)14-27-20(24-25-22(27)29)16-10-12-26(13-11-16)21(28)17-4-6-18(23)7-5-17/h2-9,16H,10-14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDHZAVLYPQKEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2784327.png)

![1-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2784340.png)

![(E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide](/img/structure/B2784342.png)